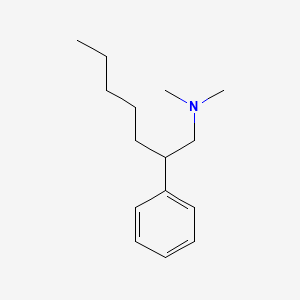
N,N-Dimethyl-beta-pentylphenethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-beta-pentylphenethylamine: is a substituted phenethylamine compound. It is an alkaloid that was first isolated from the orchid Eria jarensis. This compound is known for its unique aroma, described as “sweet, fishy,” and is primarily used as a flavoring agent in various food products such as cereal, cheese, dairy products, fish, fruit, and meat .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-beta-pentylphenethylamine typically involves the alkylation of phenethylamine with dimethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-beta-pentylphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Applications De Recherche Scientifique
N,N-Dimethyl-beta-pentylphenethylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with trace amine-associated receptors.
Medicine: Investigated for its potential therapeutic effects, although more research is needed to establish its efficacy and safety.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-beta-pentylphenethylamine involves its interaction with specific molecular targets and pathways:
TAAR1 Agonist: Acts as an agonist for trace amine-associated receptor 1 (TAAR1) in humans, influencing neurotransmitter release and modulation.
5-HT1A Ligand: Functions as a ligand for the 5-HT1A receptor in rats, affecting serotonin signaling.
MAO-B Interaction: Interacts with monoamine oxidase B (MAO-B), likely as an enzyme substrate.
Comparaison Avec Des Composés Similaires
N,N-Dimethylphenethylamine: A positional isomer with similar chemical properties but different biological effects.
Beta-Methylphenethylamine: Shares structural similarities and is also a TAAR1 agonist.
Uniqueness: N,N-Dimethyl-beta-pentylphenethylamine is unique due to its specific substitution pattern and its distinct aroma, making it valuable as a flavoring agent. Its interaction with multiple receptors also sets it apart from other phenethylamine derivatives.
Propriétés
Numéro CAS |
33132-89-7 |
|---|---|
Formule moléculaire |
C15H25N |
Poids moléculaire |
219.37 g/mol |
Nom IUPAC |
N,N-dimethyl-2-phenylheptan-1-amine |
InChI |
InChI=1S/C15H25N/c1-4-5-7-12-15(13-16(2)3)14-10-8-6-9-11-14/h6,8-11,15H,4-5,7,12-13H2,1-3H3 |
Clé InChI |
SEOSUVAMLSHXJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CN(C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


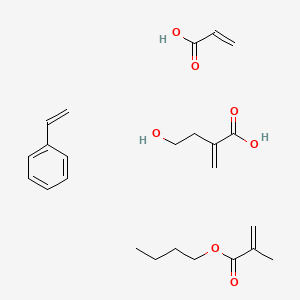
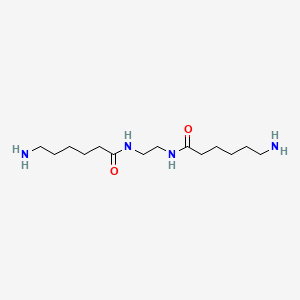
![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-[4-(1,1-dimethylethyl)-2-ethylphenyl]-](/img/structure/B14679140.png)
![copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate](/img/structure/B14679147.png)


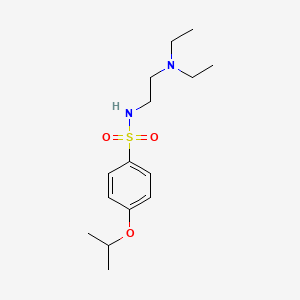
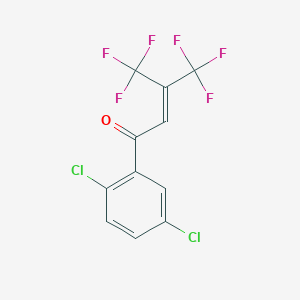
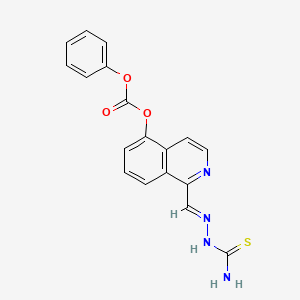

![1,2,7-trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one](/img/structure/B14679182.png)

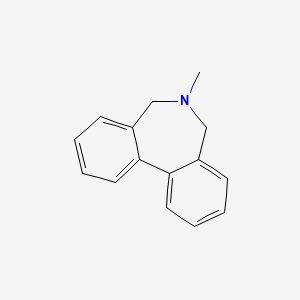
![14,16-dioxo-15-oxa-9,10-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,8,11-pentaene-11,12-dicarboxylic acid](/img/structure/B14679206.png)
